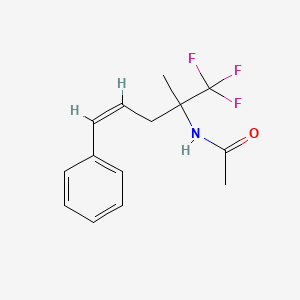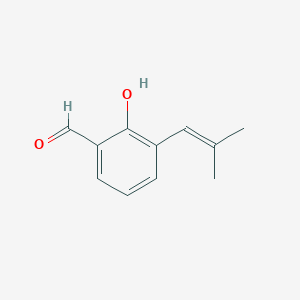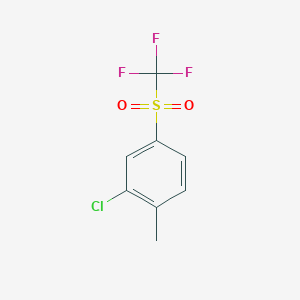
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene, also known as 4-ATFPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the trifluoromethyl-substituted benzene family and is known for its unique chemical and physical properties. 4-ATFPB is a colorless solid that can be synthesized from a variety of starting materials. It has been used in a range of applications, from drug synthesis to biochemical and physiological research.
科学研究应用
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has been used in a variety of scientific research applications, including drug synthesis and biochemical and physiological research. It has been used as a substrate for the synthesis of various drugs, including anti-cancer agents and antibiotics. In addition, this compound has been used to study the biochemical and physiological effects of various compounds, including the effects of drugs on the nervous system and the immune system.
作用机制
The exact mechanism of action of 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be responsible for the compound’s effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors in the body, which can lead to changes in biochemical and physiological processes. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.
实验室实验的优点和局限性
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can react with other compounds in the environment, leading to unwanted side reactions. In addition, it is a relatively expensive compound and can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene research. One potential direction is the development of new synthesis methods for the compound. In addition, further research could be conducted on the compound’s biochemical and physiological effects, as well as its potential applications in drug synthesis and other scientific research areas. Finally, further research could be conducted on the compound’s mechanism of action and its potential side effects.
合成方法
4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene can be synthesized from a variety of starting materials, including acetic anhydride, 4-trifluoromethyl-1-pentene, and ammonium chloride. The most common method involves the reaction of acetic anhydride with 4-trifluoromethyl-1-pentene in the presence of ammonium chloride. The reaction is typically carried out at room temperature and yields a colorless solid product. The reaction has been reported to proceed with high yields and is relatively easy to perform.
属性
IUPAC Name |
N-[(Z)-1,1,1-trifluoro-2-methyl-5-phenylpent-4-en-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-11(19)18-13(2,14(15,16)17)10-6-9-12-7-4-3-5-8-12/h3-9H,10H2,1-2H3,(H,18,19)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPNFKXTLPHXPP-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC=CC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C)(C/C=C\C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)